REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:11][CH2:10][C:9]2[CH:5]([CH2:6][CH2:7][C:8]=2[CH3:12])[C:4](=[CH2:13])[CH2:3]1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[CH3:12][C:8]1[CH2:7][CH2:6][CH:5]2[C:9]=1[CH2:10][CH2:11][C:2](=[O:1])[CH2:3][C:4]2=[CH2:13] |f:1.2.3|
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
OC1CC(C2CCC(=C2CC1)C)=C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
exhaustively extracted with ether
|
Type
|
WASH
|
Details
|
The organic phase was washed with bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product which was obtained in the form of a yellow oil
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CCC2C(CC(CCC12)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.5 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |